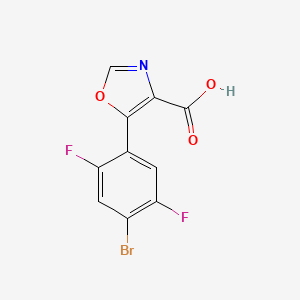

5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid

Übersicht

Beschreibung

5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid is a chemical compound with the molecular formula C9H4BrF2NO2. It has a molecular weight of 260.04 . This compound is a solid at room temperature and should be stored at 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H NMR can provide information about the types and numbers of hydrogen atoms in the molecule, while 13C NMR can provide similar information about carbon atoms . Additionally, X-ray crystallography can be used to determine the three-dimensional structure of the molecule .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 260.04 . The compound should be stored at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Derivatives

Oxazole-4-carboxylate derivatives, including 5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid, have been synthesized through various processes. Notable among them is the high-yielding synthesis of several 2,5-disubstituted oxazole-4-carboxylates, which involved treatment of N-acyl-β-halodehydroaminobutyric acid derivatives with a solution of DBU in acetonitrile. This method produced oxazoles with good fluorescence quantum yields and moderate solvent sensitivity, indicating their potential as fluorescent probes (Ferreira et al., 2010). Furthermore, an efficient access to (hetero)aryloxazoles was achieved through palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with various halogenated compounds (Verrier et al., 2008).

Chemical Transformations

The reactivity and transformation of oxazole derivatives have been explored extensively. For instance, the bromination of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid resulted in the formation of a five-membered oxazole ring, specifically 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide (Ukrainets et al., 2007). Similarly, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlighted the structural versatility of oxazole derivatives for forming biologically active compounds and peptidomimetics (Ferrini et al., 2015).

Chemical Properties and Stability

The stability and spectroscopic properties of oxazole derivatives have been a subject of study. It was found that oxazoles containing both 5-hydroxy and 4-carboxy substituents are unstable against hydrolytic ring opening and decarboxylation, suggesting the importance of structural stability in the chemical behavior of these compounds (Tirla et al., 2021).

Safety and Hazards

The safety data sheet (SDS) for 5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The SDS recommends avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future research directions for 5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by oxazole derivatives, this compound could be a promising candidate for drug development .

Eigenschaften

IUPAC Name |

5-(4-bromo-2,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF2NO3/c11-5-2-6(12)4(1-7(5)13)9-8(10(15)16)14-3-17-9/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLVBQAXZNVOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

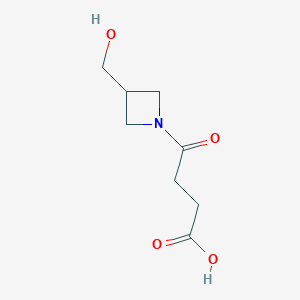

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-5-yl]-1-piperidinecarboxylate](/img/structure/B1474888.png)

![1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474892.png)